molecular formula C15H13N3O5S B11535950 3-(2-ethoxyanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione

3-(2-ethoxyanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione

Cat. No.: B11535950
M. Wt: 347.3 g/mol
InChI Key: RXDWOGVGOSYAMT-UHFFFAOYSA-N
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Description

3-(2-ethoxyanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione: is a chemical compound with the molecular formula C10H12N4OS. It is also known by its systematic name: N-{3-[(2-ethoxyanilino)carbonyl]phenyl}nicotinamide . This compound belongs to the class of benzisothiazole derivatives.

Preparation Methods

Synthetic Routes:: The synthetic route for this compound involves the reaction of 2-ethoxyaniline with 6-nitro-1,2-benzisothiazole-1,1-dione . The reaction proceeds through an amide bond formation between the amino group of 2-ethoxyaniline and the carbonyl group of 6-nitro-1,2-benzisothiazole-1,1-dione.

Reaction Conditions::
  • Reactants: 2-ethoxyaniline, 6-nitro-1,2-benzisothiazole-1,1-dione
  • Solvent: Organic solvent (e.g., dichloromethane, ethanol)
  • Catalyst: Acidic or basic conditions
  • Temperature: Room temperature or reflux
  • Isolation: Crystallization or column chromatography

Industrial Production:: Industrial-scale production methods may involve modifications to improve yield, scalability, and cost-effectiveness. specific details regarding large-scale synthesis are proprietary and not widely available.

Chemical Reactions Analysis

Reactions::

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions.

    Condensation: The amide bond formation during synthesis is a condensation reaction.

Common Reagents and Conditions::

    Reduction: Sodium borohydride (NaBH), catalytic hydrogenation

    Substitution: Alkyl halides, amines

    Condensation: Acidic or basic conditions

Major Products:: The major product formed during synthesis is 3-(2-ethoxyanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione itself.

Scientific Research Applications

This compound has diverse applications:

    Medicine: It may exhibit pharmacological properties due to its unique structure.

    Chemistry: Researchers study its reactivity and potential as a building block for other compounds.

    Industry: It could be used in materials science or as a precursor for specialized chemicals.

Mechanism of Action

The exact mechanism of action remains an area of ongoing research. its effects may involve interactions with specific molecular targets or pathways.

Properties

Molecular Formula

C15H13N3O5S

Molecular Weight

347.3 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-6-nitro-1,1-dioxo-1,2-benzothiazol-3-amine

InChI

InChI=1S/C15H13N3O5S/c1-2-23-13-6-4-3-5-12(13)16-15-11-8-7-10(18(19)20)9-14(11)24(21,22)17-15/h3-9H,2H2,1H3,(H,16,17)

InChI Key

RXDWOGVGOSYAMT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC2=NS(=O)(=O)C3=C2C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

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